molecular formula C8H5BrF3IO B12329265 1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene

1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene

Cat. No.: B12329265
M. Wt: 380.93 g/mol
InChI Key: GOJHUYGZWRUIOV-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene (CAS: 2385169-41-3) is a halogenated aromatic compound with the molecular formula C₇H₄BrF₃IO and a molecular weight of 272.186 g/mol . It features a benzene ring substituted with bromine (position 1), iodine (position 2), methoxy (position 5), and trifluoromethyl (position 3) groups. This compound is synthesized for applications in organic synthesis, particularly in cross-coupling reactions, due to its electron-withdrawing substituents and halogen reactivity. Its purity is typically reported as 98% .

Properties

Molecular Formula

C8H5BrF3IO

Molecular Weight

380.93 g/mol

IUPAC Name

1-bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF3IO/c1-14-4-2-5(8(10,11)12)7(13)6(9)3-4/h2-3H,1H3

InChI Key

GOJHUYGZWRUIOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Diazotization and Halogen Exchange

A proven method for introducing iodine involves diazotization of an aniline precursor followed by iodide displacement. For example, 2-bromo-6-fluoroaniline undergoes diazotization with NaNO₂ and HBF₄, yielding a diazonium salt that reacts with KI to produce 1-bromo-3-fluoro-2-iodobenzene in 60% yield. Adapting this approach, a hypothetical synthesis could start with 5-methoxy-3-(trifluoromethyl)aniline. Diazotization at -10°C and subsequent iodide quench would introduce iodine at position 2, followed by bromination via electrophilic aromatic substitution (EAS) at position 1, meta to -CF₃.

Table 1: Halogenation via Diazotization

Starting Material Reagents Conditions Yield Source
2-Bromo-6-fluoroaniline NaNO₂, HBF₄, KI -10°C, THF 60%
5-Methoxy-3-CF₃-aniline* NaNO₂, HBF₄, KI, Br₂ Sequential EAS

*Hypothetical pathway requiring experimental validation.

Electrophilic Bromination and Iodination

Direct bromination of 5-methoxy-3-(trifluoromethyl)benzene using Br₂ in the presence of Lewis acids (e.g., FeBr₃) could target position 1 (meta to -CF₃). Subsequent iodination at position 2 (ortho to -OCH₃) might employ N-iodosuccinimide (NIS) with acid catalysis. However, competing regioselectivity from the -CF₃ group may necessitate protecting the methoxy group as a less activating ether (e.g., SEM-protected -OCH₃) to enhance iodination selectivity.

Transition Metal-Mediated Approaches

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling offers a modular route to install aryl halides. For instance, 3-fluoro-5-(trifluoromethyl)phenylboronic acid, synthesized via Grignard formation from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene and subsequent boronation, participates in Suzuki reactions with iodobenzene derivatives. Adapting this, a boronic acid at position 2 of 5-methoxy-3-CF₃-benzene could couple with an aryl iodide to introduce bromine at position 1.

Chemical Reactions Analysis

1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Applications

1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene serves as a versatile building block in the synthesis of various organic compounds. Its reactivity allows it to participate in several key reactions:

  • Trifluoromethylation Reactions : The compound can be employed in trifluoromethylation processes, enhancing the fluorine content in organic molecules. For instance, it has been used successfully in reactions with CF₃SO₂Cl under basic conditions, yielding products such as 4-fluoroacetophenone with notable yields (up to 96%) when subjected to specific reaction conditions .

Medicinal Chemistry

The compound's structural attributes make it a candidate for developing biologically active molecules. It can be utilized as an intermediate in synthesizing pharmaceuticals, particularly those targeting specific receptors or enzymes.

Case Studies

  • Synthesis of G-Secretase Inhibitors : Research has shown that derivatives of this compound can be synthesized to create inhibitors for g-secretase, which is implicated in Alzheimer's disease. The ability to modulate the trifluoromethyl group enhances the biological activity of these compounds .
  • Antagonists for Human Receptors : The compound has been explored for its potential to develop antagonists for various human receptors, including vanilloid receptor 1 and dopamine D4 receptor. This highlights its relevance in drug discovery and development .

Material Science Applications

In materials science, 1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene can be used to synthesize polymeric materials with enhanced thermal and chemical stability due to the presence of trifluoromethyl groups. These materials are beneficial in coatings and high-performance composites.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Synthetic ChemistryTrifluoromethylation reactions
Medicinal ChemistrySynthesis of g-secretase inhibitors
Development of receptor antagonists
Material ScienceSynthesis of thermally stable polymers

Mechanism of Action

The mechanism of action of 1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions to yield substituted benzene derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene Br (1), I (2), OCH₃ (5), CF₃ (3) C₇H₄BrF₃IO 272.186 High purity (98%), used in cross-coupling
1-Bromo-3-iodo-5-(trifluoromethoxy)benzene Br (1), I (3), OCF₃ (5) C₇H₃BrF₃IO 350.9 Higher molecular weight; trifluoromethoxy enhances electron withdrawal
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene Br (1), I (2), NO₂ (3), OCF₃ (5) C₇H₂BrF₃INO₃ 411.9 Nitro group increases reactivity but reduces stability
1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene Br (1), OCH₂CCl₃ (3), CF₃ (5) C₈H₄BrCl₃F₃O 357.3 Trichloromethoxy group increases steric hindrance
1-Iodo-3-(trifluoromethoxy)benzene I (1), OCF₃ (3) C₇H₄F₃IO 272.01 Lacks bromine; simpler structure with high similarity (0.98)
Key Observations :
  • Positional Isomerism : The placement of iodine (position 2 vs. 3) significantly alters electronic properties. For example, 1-bromo-3-iodo-5-(trifluoromethoxy)benzene has a higher molecular weight (350.9 g/mol) due to the trifluoromethoxy group .
  • Functional Group Impact : The nitro group in 1-bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene increases electrophilicity but reduces thermal stability compared to the methoxy analog .
  • Trifluoromethyl vs. Trifluoromethoxy : Trifluoromethyl (CF₃) is strongly electron-withdrawing, while trifluoromethoxy (OCF₃) provides both electron withdrawal and resonance effects, influencing reaction kinetics .
Key Findings :
  • The target compound’s bromine and iodine substituents make it versatile in palladium-catalyzed reactions, as demonstrated in the synthesis of biphenyl derivatives (e.g., 2-bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl) .
  • Trifluoromethyl groups enhance stability in harsh conditions (e.g., high-temperature perovskite solar cell processing) .
Key Notes :
  • Halogenated aromatics often require argon/vacuum environments during synthesis to prevent decomposition .
  • The methoxy group in the target compound reduces volatility compared to non-polar analogs like trifluoromethyl benzene .

Biological Activity

1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene (CAS Number: 2385169-41-3) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : 1-bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene
  • Molecular Formula : C8H5BrF3IO
  • Molecular Weight : 335.03 g/mol
  • Physical State : Solid
  • Purity : ≥95% .

The biological activity of 1-bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and increase the compound's bioactivity.

Biological Activity Overview

Research on similar compounds indicates that halogenated aromatic compounds can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some halogenated compounds have shown efficacy against bacterial strains and fungi.
  • Anticancer Properties : Certain structural analogs have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AnticancerIdentified as a potential inhibitor for BCAT enzymes, showing IC50 values <20 μM.
AntimicrobialExhibited activity against specific bacterial strains in preliminary assays.
Enzyme InhibitionDemonstrated selective inhibition of cyclooxygenases, crucial for inflammatory responses.

Detailed Findings

  • Anticancer Activity :
    • A study focused on similar trifluoromethyl-substituted compounds revealed their capability to inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. The compound showed promising selectivity and potency, with IC50 values indicating effective inhibition at low concentrations .
  • Antimicrobial Properties :
    • Preliminary studies indicated that halogenated derivatives possess antimicrobial properties against Gram-positive bacteria. The presence of bromine and iodine in the structure may enhance this activity due to their electronegativity and ability to disrupt microbial cell walls .
  • Enzyme Interaction :
    • The interaction with cyclooxygenase enzymes suggests a potential role in modulating inflammatory processes. The structural characteristics of the compound allow it to fit into the active site of these enzymes, potentially blocking substrate access and inhibiting their function .

Q & A

Q. What are the key synthetic strategies for preparing 1-Bromo-2-iodo-5-methoxy-3-(trifluoromethyl)benzene, and how do directing groups influence halogenation sequences?

The synthesis typically involves sequential halogenation guided by substituent directing effects. The methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups are meta-directors, favoring halogenation at positions 2 and 5. For example, bromination of 3-(trifluoromethyl)-5-methoxybenzene derivatives can be achieved using N-bromosuccinimide (NBS) under acidic conditions, followed by iodination via Sandmeyer reactions with CuI or KI/NaNO₂ in H₂SO₄ . The order of halogen introduction depends on steric and electronic factors; bromine is often introduced first due to its larger atomic radius and stronger directing effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by -CF₃ deshielding). ¹⁹F NMR confirms -CF₃ presence (δ -60 to -65 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]⁺ for C₈H₅BrIF₃O: ~370.85) .
  • FTIR : Confirms functional groups (C-F stretch at 1100–1250 cm⁻¹, C-O-C at ~1200 cm⁻¹) .

Q. What purification methods are recommended to isolate this compound from polyhalogenated byproducts?

Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates halogenated isomers. For higher purity (>95%), recrystallization in ethanol/water or toluene is employed, leveraging differences in halogen solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported halogenation yields for similar trifluoromethyl-substituted aromatics?

Discrepancies in yields (e.g., 48% vs. lower yields in Sandmeyer iodination) arise from reaction conditions. Key variables include:

  • Acid concentration : Higher H₂SO₄ concentrations improve iodination efficiency but may promote side reactions like demethylation .
  • Catalyst choice : CuBr vs. CuI alters reaction rates and selectivity .
  • Temperature control : Maintaining 0–20°C minimizes decomposition of reactive intermediates .

Q. What strategies mitigate competing side reactions during sequential halogenation?

  • Protecting groups : Use methoxymethoxy (MOM) groups to block reactive sites temporarily, as seen in analogous bromo-fluoro derivatives .
  • Directed ortho-metalation : Employ lithium-halogen exchange to direct iodine to specific positions .
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation in polyhalogenation steps .

Q. How to design a regioselective iodination protocol for the 2-position of the benzene ring?

Leverage the -CF₃ group’s strong meta-directing effect to favor iodination at position 2. Use iodinating agents like ICl in acetic acid, which selectively target electron-deficient positions. Monitor reaction progress via TLC and adjust stoichiometry to avoid over-iodination .

Q. What computational tools predict the stability and reactivity of halogenated intermediates?

Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states to evaluate halogenation pathways. Parameters like Fukui indices identify electrophilic/nucleophilic sites, aiding in reaction optimization .

Safety and Handling

Q. What safety protocols are critical for handling this compound’s bromine and iodine content?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr, HI).
  • First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and consult a physician .

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